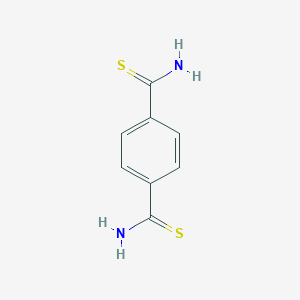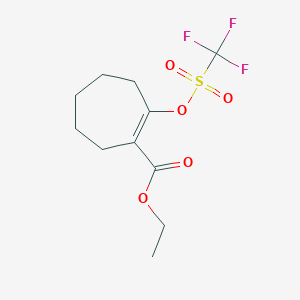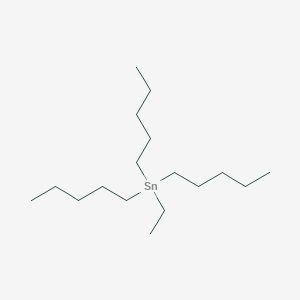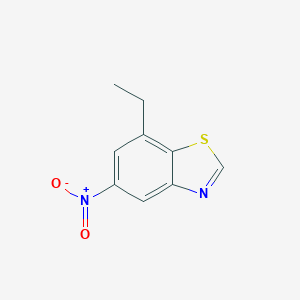
cis-7-octadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-7-Octadecenoic acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 . It is characterized by a cis double bond at the 7th carbon atom in the 18-carbon chain. This compound is a type of unsaturated fatty acid and is found in various natural sources, including plant oils and animal fats .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-7-octadecenoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of polyunsaturated fatty acids, such as linoleic acid, under controlled conditions to introduce the desired double bond at the 7th position . Another method involves the use of olefin metathesis reactions, where specific catalysts are employed to rearrange the double bonds in the fatty acid chain .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources, such as plant oils. The extracted fatty acids are then subjected to various chemical processes, including hydrogenation and isomerization, to obtain the desired cis-7 configuration .
Análisis De Reacciones Químicas
Types of Reactions: cis-7-Octadecenoic acid undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The carboxyl group can undergo esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Alcohols and amines are used for esterification and amidation reactions, respectively, often in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
cis-7-Octadecenoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of cis-7-octadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism . Additionally, it can undergo enzymatic transformations to produce bioactive metabolites that exert various physiological effects .
Comparación Con Compuestos Similares
cis-7-Octadecenoic acid can be compared with other similar compounds, such as:
cis-9-Octadecenoic acid (Oleic acid): Both are monounsaturated fatty acids, but they differ in the position of the double bond.
cis-11-Octadecenoic acid (Vaccenic acid): Similar to this compound, but with the double bond at the 11th carbon.
cis-10-Octadecenoic acid: Another isomer with the double bond at the 10th carbon.
The uniqueness of this compound lies in its specific double bond position, which imparts distinct chemical and biological properties compared to its isomers .
Propiedades
Número CAS |
13126-32-4 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
octadec-7-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20) |
Clave InChI |
RVUCYJXFCAVHNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCC=CCCCCCC(=O)O |
Sinónimos |
TRANS-7-OCTADECENOIC ACID |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)









![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)



